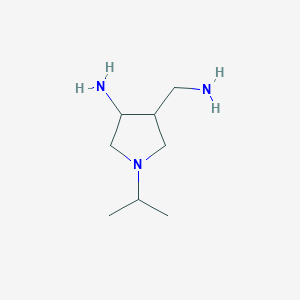
1,3-Dihydroxypropan-2-yl-1,1,2,3,3-d5 (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Arachidonyl Glycerol-d5 is a deuterated form of 2-Arachidonyl Glycerol, an endocannabinoid that acts as an endogenous agonist for cannabinoid receptors. This compound is primarily used as an internal standard for the quantification of 2-Arachidonyl Glycerol in various analytical applications . It is an ester formed from the omega-6 fatty acid arachidonic acid and glycerol, and it is present at relatively high levels in the central nervous system .
Méthodes De Préparation
The synthesis of 2-Arachidonyl Glycerol-d5 involves a two-step enzymatic process and chemical coupling. The process begins with the acylation of suitable 1,3-protected glycerol or glycidol precursors with an activated arachidonic acid derivative. This is followed by deprotection and separation of the isomeric arachidonoylglycerols . Commercial preparation often involves the use of immobilized lipase from Mucor miehei to catalyze the efficient protection of glycerol using vinyl benzoate as an acyl transfer reagent in tetrahydrofuran . The same enzyme is used to remove the protective groups in positions 1 and 3, resulting in the formation of 2-Arachidonyl Glycerol-d5 without any isomerization to the more stable 1-Arachidonyl Glycerol .
Analyse Des Réactions Chimiques
2-Arachidonyl Glycerol-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include diacylglycerol lipase, phospholipase C, and fatty acid amide hydrolase . The major products formed from these reactions include monoacylglycerol and free fatty acids . For instance, the oxidation of 2-Arachidonyl Glycerol-d5 can lead to the formation of prostaglandins and other eicosanoids .
Applications De Recherche Scientifique
2-Arachidonyl Glycerol-d5 has a wide range of scientific research applications. In chemistry, it is used as an internal standard for the quantification of 2-Arachidonyl Glycerol in mass spectrometry and other analytical techniques . In biology, it is used to study the endocannabinoid system and its role in various physiological processes, including emotional state, pain sensation, and synaptic plasticity . In medicine, it is used to investigate the potential therapeutic effects of modulating the endocannabinoid system in conditions such as anxiety, addiction, and neurodegenerative diseases . In industry, it is used in the development of biosensors for the detection of endocannabinoids in biological samples .
Mécanisme D'action
2-Arachidonyl Glycerol-d5 exerts its effects by acting as an agonist for cannabinoid receptors, specifically CB1 and CB2 receptors . Upon binding to these receptors, it induces a rapid, transient increase in intracellular free calcium levels, which in turn modulates various signaling pathways involved in synaptic plasticity, reward, and addiction . The formation of 2-Arachidonyl Glycerol-d5 is mediated by the activities of phospholipase C and diacylglycerol lipase, which convert arachidonic acid-containing diacylglycerol into 2-Arachidonyl Glycerol .
Comparaison Avec Des Composés Similaires
2-Arachidonyl Glycerol-d5 is similar to other endocannabinoids such as anandamide (arachidonoylethanolamide) and 2-Arachidonyl Glycerol . it is unique in its deuterated form, which makes it particularly useful as an internal standard in analytical applications . Other similar compounds include 1-Arachidonyl Glycerol, which is an isomer of 2-Arachidonyl Glycerol, and various synthetic analogs of endocannabinoids that are used to study the endocannabinoid system .
Propriétés
Formule moléculaire |
C23H40O3 |
|---|---|
Poids moléculaire |
369.6 g/mol |
Nom IUPAC |
1,1,2,3,3-pentadeuterio-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol |
InChI |
InChI=1S/C23H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-23(21-24)22-25/h6-7,9-10,12-13,15-16,23-25H,2-5,8,11,14,17-22H2,1H3/b7-6-,10-9-,13-12-,16-15-/i21D2,22D2,23D |
Clé InChI |
CUJUUWXZAQHCNC-VAQFDWGOSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C([2H])([2H])O)OCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)O |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCCOC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B13949166.png)
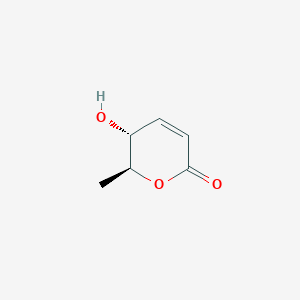
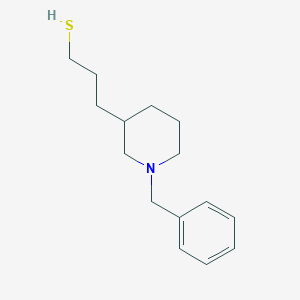
![3-chloro-N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B13949196.png)
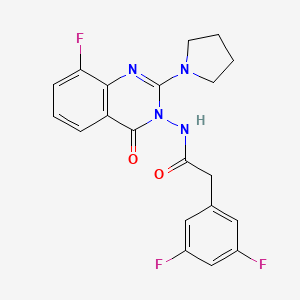

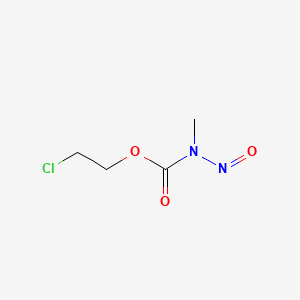
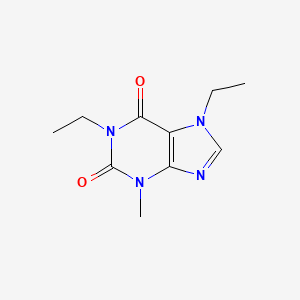
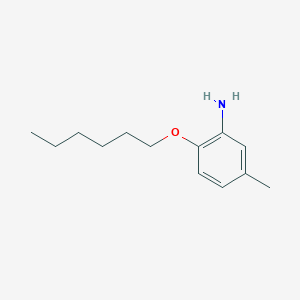
![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13949236.png)
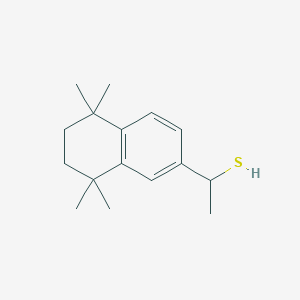

![Benzeneacetic acid, 2,5-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949253.png)
